2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-2-phenylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-15-10-7-4-8-13-11(10)14-12(15)9-5-2-1-3-6-9/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFISBPLDOPPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Advanced Synthetic Strategies and Methodologies for 2 Phenyl 1h Imidazo 4,5 B Pyridin 1 Ol and Its Structural Analogues
Construction of the Imidazo[4,5-b]pyridine Core via Cyclization Reactions
The formation of the imidazo[4,5-b]pyridine core is the foundational step in the synthesis of the target molecule. Various strategies have been developed, primarily focusing on the sequential or convergent construction of the imidazole (B134444) and pyridine (B92270) rings.
Classical and Contemporary Approaches to Imidazole Ring Formation
The most prevalent methods for the synthesis of the imidazo[4,5-b]pyridine system involve the construction of the imidazole ring onto a pre-existing pyridine scaffold, typically starting from 2,3-diaminopyridine (B105623) or its derivatives.
Classical Methods: The Phillips-Ladenburg condensation is a cornerstone in the synthesis of benzimidazoles and can be effectively applied to their aza-analogues. This method involves the cyclocondensation of an ortho-diaminoheterocycle with a carboxylic acid or its derivative. For the synthesis of a 2-phenyl substituted core, 2,3-diaminopyridine is reacted with benzoic acid or benzaldehyde (B42025). When benzaldehyde is used, an oxidative cyclization is required, which can be achieved using an oxidizing agent or by air oxidation. nih.govmdpi.com
A common approach involves the reaction of 5-bromo-2,3-diaminopyridine with benzaldehyde in the presence of a catalytic amount of iodine in refluxing ethanol (B145695) to afford 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine. mdpi.com
Contemporary Methods: Modern synthetic chemistry has introduced more efficient and versatile methods for imidazole ring formation. Reductive cyclization of 2-nitro-3-aminopyridine derivatives with aldehydes offers a high-yielding, one-pot approach. nih.gov For instance, the reaction of a 2-nitro-3-aminopyridine with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) (Na2S2O4) or stannous chloride (SnCl2) leads to the in situ reduction of the nitro group to an amino group, followed by spontaneous cyclization to form the imidazole ring. nih.govmdpi.com
Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools. A notable strategy involves the palladium-catalyzed amidation of 2-chloro-3-aminopyridines with primary amides, followed by an in situ cyclization and dehydration to furnish the imidazo[4,5-b]pyridine core. organic-chemistry.orgacs.org This method provides excellent regioselectivity, particularly for substitution at the N1 position. organic-chemistry.orgacs.org Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields. researchgate.netnih.govnih.govsciforum.net
Table 1: Comparison of Methods for Imidazole Ring Formation in Imidazo[4,5-b]pyridine Synthesis
| Method | Starting Materials | Reagents and Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Phillips-Ladenburg Condensation | 2,3-Diaminopyridine, Benzaldehyde | Reflux in EtOH, I₂ (cat.) mdpi.com | Readily available starting materials, straightforward procedure. | May require harsh conditions and long reaction times. |
| Reductive Cyclization | 2-Nitro-3-aminopyridine, Benzaldehyde | SnCl₂·2H₂O, Formic Acid nih.govmdpi.com | One-pot reaction, often high yields. | Requires handling of nitro compounds and reducing agents. |
| Palladium-Catalyzed Amidation | 2-Chloro-3-aminopyridine, Benzamide | Pd catalyst, ligand, base, reflux in t-BuOH organic-chemistry.orgacs.org | High regioselectivity for N1-substitution, good functional group tolerance. | Expensive catalyst and ligands, requires inert atmosphere. |
| Microwave-Assisted Synthesis | Various | Microwave irradiation | Reduced reaction times, often improved yields. researchgate.netnih.gov | Requires specialized equipment. |
Strategies for Pyridine Ring Annulation
An alternative, though less common, approach to the imidazo[4,5-b]pyridine core involves the construction of the pyridine ring onto a pre-existing imidazole scaffold. This strategy is particularly useful when substituted imidazoles are more readily accessible. These methods often rely on the reaction of a suitably functionalized imidazole with a 1,3-dielectrophile, leading to the annulation of the pyridine ring.
Regioselective Synthesis of the Fused Heterocyclic System
Regioselectivity is a critical consideration in the synthesis of imidazo[4,5-b]pyridines, particularly when substitutions are desired on the pyridine or imidazole rings. The choice of starting materials and reaction conditions dictates the final arrangement of substituents. For instance, palladium-catalyzed methods have demonstrated excellent control over N1-alkylation or arylation. organic-chemistry.orgacs.orgnih.gov The use of pre-functionalized pyridine or imidazole starting materials is the most reliable strategy for achieving a specific substitution pattern.
Introduction and Functionalization of the N-Hydroxyl Group at the 1-position
The introduction of a hydroxyl group at the N-1 position of the imidazo[4,5-b]pyridine ring is a challenging transformation for which direct literature precedent is scarce. Therefore, synthetic strategies must be extrapolated from methodologies used for the N-hydroxylation of other nitrogen-containing heterocycles.
Direct N-Hydroxylation Methods
Direct N-hydroxylation of the pre-formed 2-phenyl-1H-imidazo[4,5-b]pyridine core represents the most straightforward, albeit potentially challenging, approach. This would involve the oxidation of the N-1 nitrogen atom.
Proposed Strategy: A potential method involves the use of a suitable oxidizing agent, analogous to the synthesis of pyridine-N-oxides. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst could be explored. However, the presence of multiple nitrogen atoms in the imidazo[4,5-b]pyridine ring (N-1, N-3, and the pyridine nitrogen) presents a significant challenge in terms of regioselectivity. The N-1 nitrogen, being part of the imidazole ring, may have different reactivity compared to the pyridine nitrogen. Careful optimization of reaction conditions, including the choice of oxidant, solvent, and temperature, would be crucial to achieve selective N-hydroxylation at the desired position.
Indirect Routes to the N-Hydroxylated Imidazopyridine
Given the potential regioselectivity issues with direct N-hydroxylation, indirect routes that construct the N-hydroxylated imidazole ring as part of the fused system are attractive alternatives.
Proposed Strategy 1: Cyclization with Hydroxylamine Derivatives
This approach would involve modifying the classical imidazole synthesis to incorporate an N-hydroxy group from the outset. One could envision a reaction between a 2-amino-3-(hydroxyamino)pyridine derivative and benzaldehyde. The synthesis of the requisite 2-amino-3-(hydroxyamino)pyridine is a key challenge in this proposed route.
Proposed Strategy 2: Reductive Cyclization of a Nitro Precursor
A plausible route could involve the synthesis of an N-(2-nitropyridin-3-yl)hydroxylamine derivative, which upon reduction of the nitro group, could undergo intramolecular cyclization to form the N-hydroxy-imidazo[4,5-b]pyridine ring system. This strategy draws inspiration from the synthesis of 1-hydroxybenzimidazoles from 2-nitroanilines. rsc.org For example, an N-substituted-N-(2-nitropyridin-3-yl) derivative could be cyclized under basic conditions.
Table 2: Proposed Strategies for N-Hydroxylation
| Method | Proposed Starting Materials | Key Transformation | Potential Challenges |
|---|---|---|---|
| Direct N-Hydroxylation | 2-phenyl-1H-imidazo[4,5-b]pyridine | Oxidation of N-1 nitrogen | Regioselectivity (N-1 vs. N-3 vs. pyridine N), over-oxidation. |
| Indirect Route (Hydroxylamine Cyclization) | 2-Amino-3-(hydroxyamino)pyridine, Benzaldehyde | Cyclocondensation | Synthesis of the novel 2-amino-3-(hydroxyamino)pyridine precursor. |
| Indirect Route (Reductive Cyclization) | N-acyl-N-(2-nitropyridin-3-yl)hydroxylamine | Reductive cyclization | Synthesis of the N-hydroxylamine precursor, control of cyclization conditions. |
Selective Protection and Deprotection Strategies for the N-Hydroxyl Moiety
The N-hydroxyl moiety in N-heterocyclic compounds, including structures analogous to 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol, is a versatile functional group that can direct reactions or be the target of modification. However, its reactivity often necessitates the use of protecting groups to achieve selective transformations elsewhere in the molecule. The choice of a protecting group is critical, requiring stability under various reaction conditions and facile, selective removal without affecting other functional groups.
Common strategies for the protection of N-hydroxyl groups involve their conversion into ethers, esters, or carbamates. For instance, silyl (B83357) ethers, such as the t-butyldimethylsilyl (TBS) group, are frequently employed. The deprotection of a TBS-protected hydroxyl group can be achieved under mild acidic conditions or with fluoride (B91410) ion sources. google.com The choice of acid is crucial; acids with a pKa between 1.0 and 3.0 in water have been shown to effectively remove the TBS group without impacting other acid-labile functionalities. google.com
Another approach involves acylation to form esters. However, the deprotection of these groups often requires harsh basic or acidic conditions which may not be compatible with the core structure. chemistryviews.org More recently, milder methods for the deprotection of N-heterocycles have been developed. A system using potassium trimethylsilanolate (KOTMS) in butyronitrile (B89842) (PrCN) has been shown to deprotect a range of N-protecting groups, including acetyl and benzoyl, under mild, room temperature conditions. chemistryviews.org This method's tolerance for sensitive functional groups like halogens and nitro groups makes it potentially applicable to complex molecules like substituted imidazo[4,5-b]pyridine N-oxides. chemistryviews.org
The development of protecting groups that can be removed under specific, non-destructive conditions is an ongoing area of research. The ideal protecting group strategy for the N-hydroxyl moiety of this compound would offer robust protection through various synthetic steps and be selectively cleaved to reveal the N-ol functionality at the desired stage.
Table 1: Selected Deprotection Methods for Protected Hydroxyl and N-Heterocyclic Groups
| Protecting Group | Reagent | Conditions | Substrate Type | Ref |
| t-butyldimethylsilyl (TBS) | Acid (pKa 1.0-3.0) | Varies | Alcoholic hydroxyl | google.com |
| t-butyldimethylsilyl (TBS) | TBAF or H₂SiF₆ | Varies | Alcoholic hydroxyl | google.com |
| Acetyl, Benzoyl (Bz), Boc, Sulfonyl | KOTMS/PrCN | Room Temperature | N-Heterocycles | chemistryviews.org |
| Carbonates (e.g., Troc) | Zinc (reductive) | Acidic media | Hydroxyl groups | nih.gov |
Diversification and Derivatization Strategies for this compound
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, and its diversification is key to exploring structure-activity relationships (SAR). mdpi.comnih.gov Strategies for derivatization can be broadly categorized into modifications of the peripheral substituents and alterations of the core heterocyclic nucleus.
Strategies for Substituent Variation on the Phenyl Ring
The 2-phenyl group of this compound is a prime site for introducing structural diversity. The most direct method for achieving this variation is through the synthesis of the imidazo[4,5-b]pyridine core using differently substituted benzaldehydes or benzoic acid derivatives.
A common synthetic route involves the condensation of 2,3-diaminopyridine with a substituted benzaldehyde. nih.gov This method allows for the incorporation of a wide array of substituents on the phenyl ring. For example, a series of 2-phenyl-1H-imidazo[4,5-b]pyridines with various hydroxy and chloro substituents on the phenyl ring were synthesized to explore their biological activities. monash.eduresearchgate.net The presence of hydroxyl groups, particularly at the ortho and para positions, was found to be a significant factor. monash.edu
Further modifications can be performed on the synthesized 2-phenyl-imidazo[4,5-b]pyridine core, although this is often less direct. Standard aromatic substitution reactions can be employed if the existing substituents allow for selective functionalization. The choice of strategy depends on the desired final compound and the availability of starting materials. Research has shown that both electron-donating and electron-withdrawing groups on the phenyl ring are well-tolerated in various synthetic procedures, leading to a broad scope of accessible derivatives. mdpi.comnih.gov
Table 2: Examples of Synthesized 2-(Substituted-phenyl)-1H-imidazo[4,5-b]pyridine Analogues
| Phenyl Ring Substituent | Starting Aldehyde | Biological Target (Example) | Ref |
| 2,4-dihydroxy | 2,4-dihydroxybenzaldehyde | α-glucosidase | monash.eduresearchgate.net |
| 4-chloro | 4-chlorobenzaldehyde | T. cruzi | researchgate.net |
| 4-nitro | 4-nitrobenzaldehyde | Antimicrobial | uctm.edu |
| 4-(N,N-dimethylamino) | 4-(dimethylamino)benzaldehyde | Antimicrobial | uctm.edu |
| 2,6-dimethoxy | 2,6-dimethoxybenzaldehyde | Antitubercular | nih.gov |
| 3,4-dihydroxy | 3,4-dihydroxybenzaldehyde | Antitubercular | nih.gov |
Modifications of the Imidazo[4,5-b]pyridine Nucleus
Functionalization of the imidazo[4,5-b]pyridine nucleus itself offers another avenue for creating diverse analogues. The nitrogen atoms and the carbon atoms of both the imidazole and pyridine rings are potential sites for modification.
Alkylation is a common modification, typically occurring at one of the imidazole nitrogen atoms (N1 or N3). For instance, alkylation of 6-bromo-2-aryl-3H-imidazo[4,5-b]pyridines with allyl bromide or propargyl bromide under phase transfer catalysis conditions leads to N3-substituted products. uctm.edu The regioselectivity of such reactions is a key consideration in the synthesis of specific isomers.
Halogenation provides a handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. For example, 2-halo-3-alkyl imidazo[4,5-b]pyridines can be synthesized, allowing for subsequent modifications at the C2 position. nih.gov The pyridine ring can also be functionalized. For example, the synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives introduces a substituent at the C6 position of the pyridine ring. nih.gov These modifications allow for the fine-tuning of the electronic and steric properties of the molecule.
Approaches to Chiral Analogues and Stereoselective Synthesis
The introduction of chirality into imidazopyridine structures can lead to compounds with specific biological activities. While direct asymmetric synthesis of this compound is not widely reported, methods for the stereoselective synthesis of related imidazopyridine scaffolds can provide valuable insights.
One approach is the use of chiral catalysts in the synthesis of the core structure. For instance, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through an asymmetric multicomponent reaction catalyzed by a chiral phosphoric acid. nih.gov This Groebke-Blackburn-Bienaymé reaction utilizes 6-aryl-2-aminopyridines, aldehydes, and isocyanides to construct the chiral imidazopyridine framework with high enantioselectivity. nih.gov
Another strategy involves the modification of the N-oxide with a chiral auxiliary. Heteroaromatic N-oxides have been modified with chiral oxazoline (B21484) moieties. mdpi.com These chiral N-oxides can then be used in asymmetric catalysis. For example, pyridine N-oxide oxazolines have been used to catalyze the allylation of benzaldehyde with moderate to good enantioselectivity. mdpi.com Such strategies could potentially be adapted to the imidazo[4,5-b]pyridine N-oxide system to generate chiral derivatives or to use the N-oxide itself as a chiral ligand or catalyst.
Catalytic Methodologies in the Synthesis of this compound Derivatives
Catalysis, particularly using transition metals, has become an indispensable tool in the synthesis of complex heterocyclic compounds like imidazo[4,5-b]pyridines. nih.gov These methods often provide high efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis and functionalization of the imidazo[4,5-b]pyridine scaffold.
Palladium-catalyzed reactions are particularly prominent. A facile synthesis of N1-substituted imidazo[4,5-b]pyridines has been developed using a palladium-catalyzed amidation reaction. nih.govorganic-chemistry.orgfigshare.com This one-pot procedure involves the coupling of a protected 2-chloro-3-aminopyridine with a primary amide, followed by in situ cyclization and dehydration. nih.gov This methodology provides regioselective access to N1-substituted products, which can be challenging to obtain through other routes. organic-chemistry.org
The Buchwald-Hartwig cross-coupling reaction has also been employed for the C2-functionalization of imidazo[4,5-b]pyridines. mdpi.comresearchgate.net This palladium-mediated reaction allows for the coupling of 2-halo imidazo[4,5-b]pyridines with various nucleophiles, including enolizable heterocycles like pyridones, to generate a wide range of analogues. researchgate.net The choice of ligand, such as XantPhos, is often crucial for achieving high yields in these transformations. mdpi.comnih.gov
Copper catalysts have also found application. For example, copper(I) iodide has been used in the synthesis of imidazo[1,2-a]pyridines. nih.gov While this is a different isomer, the principles can often be applied to the synthesis of other imidazopyridines. Copper-catalyzed amidation has been used to synthesize N-aryl imidazo[4,5-c]pyridines. nih.gov These catalytic methods offer versatile and efficient pathways to novel derivatives of this compound.
Table 3: Examples of Transition Metal-Catalyzed Reactions for Imidazopyridine Synthesis
| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Ref |
| Amidation/Cyclization | Pd₂(dba)₃ / Me₄tBuXPhos | 2-chloro-3-aminopyridine, Primary amide | N1-substituted imidazo[4,5-b]pyridines | nih.govorganic-chemistry.org |
| Buchwald-Hartwig Coupling | Pd(OAc)₂ / XantPhos | 2-halo imidazo[4,5-b]pyridine, Pyridone | C2-substituted imidazo[4,5-b]pyridines | mdpi.comresearchgate.net |
| Amidation | Copper | 3-amino-N-Boc-4-chloropyridine | N-Aryl imidazo[4,5-c]pyridines | nih.gov |
| Three-component reaction | Pd NPs | 2-aminopyridine, Aldehyde, Alkyne | 2,3-diarylimidazo[1,2-a]pyridines | nih.gov |
Organocatalytic Transformations in Imidazopyridine Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful pillar of modern synthesis, offering a complementary approach to traditional metal-based catalysis. However, the application of organocatalysis specifically to the synthesis of the 2-phenyl-1H-imidazo[4,5-b]pyridine core is not yet well-documented in scientific literature. Synthetic routes to this scaffold typically rely on condensation reactions of 2,3-diaminopyridine with benzaldehyde or its derivatives under oxidative conditions, or palladium-catalyzed cross-coupling and amidation strategies. nih.govorganic-chemistry.org
Despite the scarcity of direct examples for the imidazo[4,5-b]pyridine system, significant progress in the organocatalytic synthesis of the isomeric imidazo[1,2-a]pyridines provides valuable insights and potential avenues for future research.
Key Organocatalytic Approaches for Isomeric Imidazopyridines:
Chiral Phosphoric Acid Catalysis: Researchers have successfully developed an asymmetric multicomponent reaction for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov This approach utilizes a chiral phosphoric acid catalyst to control the stereochemistry of the Groebke-Blackburn-Bienaymé reaction between 6-aryl-2-aminopyridines, aldehydes, and isocyanides, achieving high yields and enantioselectivities. nih.gov This highlights the potential of Brønsted acid organocatalysis to construct complex, chiral imidazopyridine scaffolds.
Flavin-Iodine Coupled Catalysis: A dual catalytic system employing a flavin organocatalyst and iodine has been reported for the aerobic oxidative C-N bond formation to produce imidazo[1,2-a]pyridines. organic-chemistry.org This metal-free method facilitates the synthesis from aminopyridines and ketones and can be extended to one-pot, three-step syntheses of more complex derivatives. organic-chemistry.org
The principles from these successful applications in the imidazo[1,2-a]pyridine (B132010) series suggest that organocatalytic strategies could be developed for the imidazo[4,5-b]pyridine core. A hypothetical approach could involve an organocatalyst-mediated condensation-cyclization of a suitably protected 2,3-diaminopyridine with an aldehyde, where the catalyst facilitates imine formation and subsequent intramolecular cyclization under mild, metal-free conditions. The development of such methods remains a compelling area for future investigation.
Flow Chemistry and Continuous Synthesis Approaches for Scalable Production and Methodological Development
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. These attributes make it an attractive platform for the production of pharmaceutical intermediates and active ingredients.
Currently, there are no specific reports detailing the continuous flow synthesis of this compound or its parent heterocycle. However, the successful application of flow chemistry to the synthesis of the isomeric imidazo[1,2-a]pyridines demonstrates the feasibility and potential of this technology for the broader class of imidazopyridines. acs.org
A sustainable and scalable multicomponent continuous flow process has been developed to access fused imidazo[1,2-a]heterocycle pharmacophores. acs.org This process, promoted by simple hydrochloric acid, demonstrates excellent substrate scope and achieves high product yields (up to 96%). acs.org The ability to telescope multiple reaction steps without isolating intermediates is a key advantage of such flow setups.
Hypothetical Flow Synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine:
Based on established batch syntheses, a hypothetical continuous flow process for 2-phenyl-1H-imidazo[4,5-b]pyridine could be designed. A common batch method involves the condensation of 2,3-diaminopyridine with benzaldehyde in the presence of an oxidant.
A potential flow setup could involve:
Reactor 1 (Mixing and Condensation): Pumping streams of 2,3-diaminopyridine and benzaldehyde into a T-mixer, followed by entry into a heated reactor coil to form the dihydro-imidazo[4,5-b]pyridine intermediate.
Reactor 2 (Oxidation): Introducing a stream of a suitable oxidant (e.g., air, oxygen, or a chemical oxidant) into the flow stream from Reactor 1. This mixture would then pass through a second heated reactor coil to facilitate the oxidative aromatization to the final 2-phenyl-1H-imidazo[4,5-b]pyridine product.
Purification: Integrating in-line extraction or a catch-and-release purification module to isolate the product continuously.
The subsequent conversion to the target This compound would require an additional oxidation step, which could also be incorporated into a telescoped flow process. This would likely involve introducing an oxidizing agent like m-CPBA or hydrogen peroxide with a suitable catalyst into the product stream of the parent heterocycle.
The table below outlines the potential parameters and advantages of such a conceptual flow process.
| Parameter | Batch Synthesis | Conceptual Flow Synthesis |
| Reaction Time | Several hours to days | Minutes to hours |
| Scalability | Limited by flask size | Scalable by continuous operation |
| Safety | Potential for thermal runaway | Enhanced heat dissipation, smaller reagent volumes |
| Control | Less precise temperature/mixing control | Precise control of temperature, pressure, residence time |
| Workup | Batch-wise extraction/purification | Potential for in-line, automated purification |
Total Synthesis of Complex Natural Products or Designed Scaffolds Incorporating the this compound Motif
The 2-phenyl-1H-imidazo[4,5-b]pyridine core is not a commonly reported motif in complex natural products that are typical targets for total synthesis. unimelb.edu.au Its structural similarity to purines has instead led to its incorporation into rationally designed scaffolds with significant biological activity, making them targets of synthetic campaigns analogous to total synthesis in their complexity and purpose.
One of the most notable examples is the synthesis of the food mutagen 1-Methyl-5-phenyl-1H-imidazo[4,5-b]pyridine (1-Me-5-PhIP) . A total synthesis of this compound was achieved using a palladium-catalyzed amidation reaction. organic-chemistry.org This strategy involves the coupling of a 2-chloro-3-amino-pyridine derivative with a primary amide, followed by an in situ cyclization and dehydration to furnish the imidazo[4,5-b]pyridine core. organic-chemistry.org This work demonstrates a powerful method for the regioselective construction of N1-substituted imidazo[4,5-b]pyridines, a challenge in traditional synthetic approaches.
Beyond this, the imidazo[4,5-b]pyridine framework is a core component of numerous designed molecules with potent biological activities, particularly as kinase inhibitors. The synthesis of these complex, highly functionalized molecules represents a significant challenge.
Examples of Designed Scaffolds and Synthetic Strategies:
| Target Scaffold Class | Biological Target | Key Synthetic Strategy |
| 2,6-Disubstituted Imidazo[4,5-b]pyridines | Antiproliferative Agents | Suzuki cross-coupling to introduce aryl groups at the C6 position of a pre-formed 2-phenyl-imidazo[4,5-b]pyridine core. mdpi.com |
| Functionalized Imidazo[4,5-b]pyridines | CDK9 Inhibitors | Multi-step synthesis involving initial heterocycle formation followed by functional group interconversion and coupling reactions to build complex side chains. nih.gov |
| Tricyclic Imidazo[4,5-b]pyridin-2-ones | CRF₁ Antagonists | Construction of a third, fused ring onto the imidazo[4,5-b]pyridine backbone to create rigid, conformationally constrained antagonists. |
While a natural product containing the specific this compound structure has not been identified, the synthetic methodologies developed for these related designed scaffolds provide a robust toolbox. A future total synthesis campaign targeting a hypothetical natural product or a complex designed therapeutic incorporating this motif would likely rely on these advanced palladium-catalyzed cross-coupling reactions and late-stage functionalization techniques. The introduction of the N-ol functionality would probably be planned as a final-stage oxidation of the fully assembled heterocyclic core.
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 Phenyl 1h Imidazo 4,5 B Pyridin 1 Ol
Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[4,5-b]pyridine System
The introduction of an N-oxide group on the pyridine (B92270) ring fundamentally alters the reactivity of the imidazo[4,5-b]pyridine core towards both electrophilic and nucleophilic reagents. The N-oxide group is a resonance-donating and inductively withdrawing group. Its resonance effect increases the electron density at the positions ortho and para to the nitrogen atom (C5 and C7), making the pyridine ring more susceptible to electrophilic attack than the parent pyridine. quimicaorganica.org Conversely, this increased electron density deactivates the ring for nucleophilic aromatic substitution, unless a good leaving group is present at these activated positions.
Heteroaromatic N-oxides are known to react more readily with both electrophilic and nucleophilic agents compared to their parent compounds, which makes them valuable synthetic intermediates. researchgate.net The N-O group can exhibit both electron-donor and electron-acceptor properties depending on the specific reaction conditions and molecular structure. researchgate.net
Electrophilic Substitution: Electrophilic attack is predicted to occur preferentially on the pyridine ring at the C5 and C7 positions, which are para and ortho, respectively, to the N-oxide group. The imidazole (B134444) ring is generally less reactive towards electrophiles due to the electron-withdrawing nature of the adjacent phenyl group and the fused pyridine system. Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation would be expected to yield C5 or C7 substituted products.
Nucleophilic Substitution: While the N-oxide group generally deactivates the ring for direct nucleophilic attack by hydride, it can facilitate nucleophilic substitution of a leaving group (e.g., a halide) at the C5 or C7 positions. Furthermore, the C2 position of the imidazole ring, though already substituted with a phenyl group, is electronically analogous to the C2 position in benzimidazoles, which can be susceptible to certain nucleophilic reactions. However, the most significant influence of the N-oxide is its ability to direct reactions after activation. For instance, reaction with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride can activate the oxygen atom, making the ortho (C7) and para (C5) positions highly susceptible to nucleophilic attack.
| Reaction Type | Reagent Example | Predicted Position of Attack | Product Type |
| Electrophilic Substitution | |||
| Nitration | HNO₃/H₂SO₄ | C5 or C7 | 5-Nitro or 7-Nitro derivative |
| Halogenation | Br₂/FeBr₃ | C5 or C7 | 5-Bromo or 7-Bromo derivative |
| Nucleophilic Substitution | |||
| (with leaving group) | NaOMe (on 7-chloro derivative) | C7 | 7-Methoxy derivative |
| (after activation) | POCl₃ then Nu⁻ | C7 | 7-Substituted-deoxygenated derivative |
Reactions Involving the N-Hydroxyl Group: Oxidation, Reduction, and Condensation
The N-hydroxyl group is a key functional handle that imparts a distinct set of reactive properties to the molecule. It can participate in redox reactions and serve as a nucleophile in condensation reactions.
The N-O bond in heterocyclic N-oxides is relatively weak, with a bond dissociation energy for pyridine N-oxide around 63.3 kcal/mol. thieme-connect.de This facilitates both reduction (deoxygenation) and oxidation reactions.
Reduction: The most common reaction of N-oxides is their reduction to the corresponding parent heterocycle. This deoxygenation can be achieved with a variety of reducing agents, such as trivalent phosphorus compounds (e.g., PCl₃, PPh₃), catalytic hydrogenation (e.g., H₂/Pd), or metals in acid. This transformation is crucial for synthetic strategies where the N-oxide is used as a temporary activating or directing group. Under hypoxic conditions, N-oxide groups can be enzymatically reduced, a property exploited in the design of hypoxia-activated prodrugs. acs.org
Oxidation: The N-hydroxyl group can be oxidized, although this is less common than reduction. Depending on the oxidant and reaction conditions, it can potentially be converted to a nitroso derivative or further to a nitro compound. nih.gov In biological systems, N-hydroxy metabolites are often considered reactive intermediates that can undergo oxidation and lead to toxicity. nih.gov The formation of nitroxide radicals is also a possibility under specific oxidative conditions.
| Transformation | Reagent/Condition | Product |
| Reduction | PCl₃ or H₂/Pd | 2-phenyl-1H-imidazo[4,5-b]pyridine |
| Oxidation | Mild Oxidizing Agent (e.g., MnO₂) | 2-phenyl-1-nitroso-imidazo[4,5-b]pyridine (putative) |
The oxygen atom of the N-hydroxyl group is nucleophilic and can react with electrophiles. These reactions are analogous to the esterification and etherification of other hydroxylamines or oximes.
Esterification: The N-hydroxyl group can be acylated by reacting with acid chlorides, acid anhydrides, or carboxylic acids under activating conditions (e.g., using coupling agents). This leads to the formation of O-acyl derivatives. These esters can be important for modifying the physicochemical properties of the parent compound, for example, by acting as prodrugs.
Etherification: Reaction with alkylating agents, such as alkyl halides or sulfates in the presence of a base, results in the formation of O-alkyl ethers. The base is required to deprotonate the hydroxyl group, forming a more potent nucleophile (the N-alkoxide).
These derivatizations are key for structure-activity relationship (SAR) studies, allowing for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability.
Tautomerism and Isomerization Studies of 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol
Tautomerism is a critical consideration for heterocyclic compounds, as the presence of multiple forms in equilibrium can significantly impact their chemical, physical, and biological properties. For this compound, several tautomeric equilibria are possible.
The primary tautomeric equilibrium involves the proton on the N-hydroxyl group. The compound can exist in two main forms: the N-hydroxy form (as named) and the N-oxide form, where the proton resides on the imidazole nitrogen (N3). This is a classic example of N-oxide/N-hydroxy tautomerism.
A second type of prototropic tautomerism involves the migration of the imidazole proton. In the parent 1H-imidazo[4,5-b]pyridine system, the proton can reside on either N1 or N3. While the presence of the 2-phenyl group and the N-oxide at N4 (in the pyridine ring) may favor one form, the potential for equilibrium remains.
These equilibria are often sensitive to the environment. The properties of the solvent, such as polarity and hydrogen-bonding ability, as well as the pH of the medium, can shift the equilibrium toward one tautomer over another. acs.orgirb.hr For instance, polar protic solvents may stabilize the more polar N-oxide tautomer through hydrogen bonding.
Distinguishing between and quantifying the populations of different tautomers requires a combination of spectroscopic and computational techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful tools for studying tautomerism in solution. doi.org Chemical shifts are highly sensitive to the electronic environment of the nuclei. For example, the chemical shift of the proton involved in the tautomerism (N-H vs. O-H) and the shifts of the adjacent carbon and nitrogen atoms can provide clear evidence for the predominant form. nih.govresearchgate.net
UV-Vis and Fluorescence Spectroscopy: The electronic absorption and emission spectra of the different tautomers are typically distinct due to differences in their conjugated π-systems. Studying the spectra in various solvents can reveal shifts in the tautomeric equilibrium. acs.org
Computational Elucidation: Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the relative stabilities of tautomers. doi.orgresearchgate.net By calculating the total energies of the optimized geometries of each possible tautomer, researchers can predict the most stable form and the energy differences between them. These calculations can also model the effect of solvent, providing a more accurate picture of the equilibrium in solution. researchgate.net For the related 1H-imidazo[4,5-c]pyridine system, computational studies have successfully predicted the most stable tautomer, with results showing good agreement with experimental data. doi.org
Table: Calculated Relative Energies for Tautomers of 1H-imidazo[4,5-c]pyridine (Illustrative Example) Data from a B3LYP/6-311++G(d,p) level of theory. doi.org
| Tautomer | Total Energy (Hartree) | Relative Energy (kJ mol⁻¹) |
| ICPY-1 (1H) | -396.005947260 | 0.00 |
| ICPY-2 (3H) | -396.005523794 | 1.11 |
| ICPY-3 (7H) | -395.993551412 | 32.55 |
This table illustrates how computational methods can provide quantitative data on the energetic landscape of tautomerism in similar heterocyclic systems. A similar approach would be invaluable for elucidating the tautomeric preferences of this compound.
Coordination Chemistry and Metal Complexation Properties
The imidazo[4,5-b]pyridine scaffold is a versatile platform for designing ligands for metal coordination due to the presence of multiple nitrogen atoms that can act as Lewis bases. nih.gov The electronic properties and structural versatility of this core enable it to participate in various intermolecular interactions, including coordination with metal ions. nih.gov
The parent 2-phenyl-1H-imidazo[4,5-b]pyridine structure possesses two primary coordination sites: the pyridine nitrogen and the imidazole nitrogen at the 3-position. This allows it to act as a monodentate or a bridging ligand. However, the presence of the hydroxyl group on the imidazole nitrogen in this compound introduces a new potential coordination site—the oxygen atom.
This modification transforms the molecule into a potential bidentate N,O-chelating ligand. Depending on the metal center, its preferred coordination geometry, and the reaction conditions, several binding modes are possible:
Monodentate Coordination: Coordination may occur solely through the pyridine nitrogen, leaving the N-hydroxy-imidazole moiety uncoordinated.
Bidentate (N,O) Chelation: The most likely mode for many transition metals involves the formation of a stable five-membered chelate ring through coordination with the pyridine nitrogen and the oxygen of the N-hydroxy group. This is a common and stabilizing binding mode for related ligands.
Bridging Coordination: The ligand could bridge two metal centers, for instance, by coordinating one metal via the pyridine nitrogen and the second metal via the N-hydroxy-imidazole group.
Studies on related, more complex imidazo[4,5-b]pyridine-based molecules have demonstrated their ability to form stable complexes with various metal dications, including Cu(II) and Zn(II). nih.gov Density Functional Theory (DFT) calculations on such systems have identified the imidazole nitrogen as a primary binding site. nih.gov In the case of the N-hydroxy derivative, this affinity would be modulated by the availability of the oxygen atom for coordination. The table below summarizes findings on the coordination of related imidazo[4,5-b]pyridine derivatives.
Table 1: Metal Coordination Properties of Imidazo[4,5-b]pyridine Derivatives
| Ligand Type | Metal Ion(s) | Observed Behavior | Analytical Technique(s) |
|---|---|---|---|
| Tetracyclic imidazo[4,5-b]pyridines | Ca(II), Mg(II), Zn(II), Cu(II) | Stable mono- and dinuclear complexes formed, particularly with Cu(II) and Zn(II). nih.gov | ESI-MS, DFT nih.gov |
| 2,6-bis(imidazol-on-yl)pyridines | Fe(III), Rh(III), Cu(II) | Act as N,N,N-tridentate ligands forming stable complexes. researchgate.net | N/A |
Metal complexes derived from N-heterocyclic ligands are widely used in catalysis. While specific catalytic applications for complexes of this compound have not been detailed, complexes of related structures have shown significant promise. For instance, manganese complexes of porphyrins functionalized with an imidazo[4,5-b] linker have been employed as effective catalysts for the selective oxidation of sulfides to sulfoxides. mdpi.com
The ability of the this compound ligand to form stable chelate complexes with transition metals like copper, palladium, iron, and rhodium suggests potential applications in various catalytic transformations, including:
Oxidation Reactions: The N-oxide moiety itself can sometimes act as an oxygen transfer agent, a property that could be harnessed in metal-catalyzed oxidations.
Cross-Coupling Reactions: Palladium complexes are cornerstones of C-C and C-N bond formation. A Pd(II) complex of this ligand could potentially catalyze reactions such as Suzuki or Heck couplings.
Asymmetric Catalysis: If a chiral center is introduced to the ligand, its metal complexes could be explored as catalysts for asymmetric synthesis.
Photochemical Reactions and Photoinduced Transformations
The photochemistry of azaaromatic N-oxides is a rich field characterized by rearrangements, deoxygenation, and the formation of reactive intermediates. Upon absorption of UV light, this compound is expected to undergo transformations primarily involving the N-O bond, which is typically the weakest link in the excited state.
Key potential photochemical pathways include:
Photodeoxygenation: A common reaction for heterocyclic N-oxides is the cleavage of the N-O bond to yield the parent N-heterocycle, 2-phenyl-1H-imidazo[4,5-b]pyridine, and an oxygen atom, likely in its triplet state O(³P). nih.gov This process can be utilized to generate atomic oxygen for synthetic applications, such as C-H oxidation. nih.gov
Rearrangement: The excited state of the N-oxide can rearrange to form new isomeric structures. It is well-documented that pyridine N-oxides can rearrange to form oxaziridine intermediates, which are highly strained and can subsequently ring-open or rearrange to form various products, including substituted pyridones or imidazole derivatives. rsc.org
Radical Generation: Homolytic cleavage of the N–O bond upon photoexcitation can generate radical species. rsc.org This reactivity has been harnessed in applications like photoinduced Minisci alkylation, where activated N-acyloxy pyridinium salts serve as radical precursors. rsc.org
The specific pathway followed will depend on factors such as the wavelength of irradiation, the solvent, and the presence of other reactive species. Studies on pyrimidine N-oxides show that irradiation can lead to ring contraction, forming imidazole derivatives.
Table 2: Examples of Photochemical Reactions in Related N-Heterocyclic Oxides
| Compound Class | Irradiation Conditions | Primary Transformation(s) | Intermediate(s) |
|---|---|---|---|
| Pyridazine N-Oxides | 350 nm UV light | Photoinduced deoxygenation to generate atomic oxygen (O(³P)). nih.gov | N/A |
| Quinoline N-Oxide Derivatives | Visible light | N-O bond fragmentation from a photoexcited state. rsc.org | Radical species rsc.org |
Thermal Stability and Degradation Pathways Under Controlled Conditions
Heterocyclic N-oxides are generally characterized by lower thermal stability compared to their parent heterocycles. The primary thermal degradation pathway for this compound under controlled, inert conditions is expected to be deoxygenation. This process involves the thermolytic cleavage of the N-O bond to release an oxygen atom and form the more stable 2-phenyl-1H-imidazo[4,5-b]pyridine.
This transformation is often studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).
TGA would show a mass loss corresponding to one oxygen atom (approx. 16 amu) at the decomposition temperature.
DSC/DTA would reveal the energetics of the process, indicating whether the deoxygenation is an exothermic or endothermic event, and would also show the melting point of the compound prior to decomposition.
In the presence of oxygen (air), the degradation pathways can be more complex, involving oxidative decomposition of the entire heterocyclic structure at higher temperatures. For many N-heterocycles, significant thermal decomposition occurs at temperatures above 200-300°C.
Table 3: Illustrative Thermal Analysis Data for a Heterocyclic Compound Note: This data is for an exemplary substituted imidazole and not this compound. It serves to illustrate the type of information obtained from thermal analysis.
| Analysis Technique | Temperature Range (°C) | Observation | Interpretation |
| DTA | 20 - 100 | Exothermic process | Initial structural change or crystallization event |
| TGA | 100 - 240 | Minor mass loss | Loss of adsorbed solvent or moisture |
| TGA/DTA | 240 - 275 | Major mass loss (e.g., ~60%) with associated energy release | Onset of major thermal decomposition of the molecule |
| TGA | > 275 | Stable residual mass | Formation of thermally stable char |
Mechanistic Investigations of Key Chemical Transformations Utilizing Advanced Analytical Techniques
Elucidating the precise mechanisms of the chemical transformations of this compound requires a suite of advanced analytical techniques. These methods are crucial for identifying transient intermediates, determining reaction kinetics, and understanding the electronic factors that govern reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques such as NOESY and HMBC are indispensable for structural elucidation, particularly for distinguishing between regioisomers that may form during synthesis or rearrangement reactions. nih.gov For example, in alkylation reactions of the imidazo[4,5-b]pyridine core, these techniques can definitively establish which nitrogen atom has been modified. mdpi.com
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for studying coordination chemistry. nih.gov It allows for the detection and characterization of metal-ligand complexes in solution, providing information on their stoichiometry and stability. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including the precise binding modes in metal complexes and the conformation of rearrangement products. uctm.edu It is the gold standard for confirming the connectivity and stereochemistry of molecules.
Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are vital for mechanistic investigations. uctm.edu DFT can be used to calculate the thermodynamic stabilities of reactants, intermediates, and products, as well as the energy barriers of transition states. nih.gov This provides deep insight into reaction pathways, electronic structures, and the influence of substituents on reactivity, helping to predict the most likely coordination sites or reaction outcomes. nih.govmdpi.com
By combining these experimental and theoretical methods, a comprehensive understanding of the reactivity, coordination behavior, and transformation pathways of this compound can be achieved.
Computational and Theoretical Investigations of 2 Phenyl 1h Imidazo 4,5 B Pyridin 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. For derivatives of the imidazo[4,5-b]pyridine scaffold, these methods have been employed to understand their behavior in various chemical environments.
Density Functional Theory (DFT) Studies of Ground State Geometries and Energies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies on imidazo[4,5-b]pyridine derivatives frequently utilize DFT to determine their most stable three-dimensional arrangements (ground state geometries) and associated energies.
Ab Initio Methods for High-Level Electronic Structure Characterization
While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide even more accurate electronic structure characterizations, albeit at a higher computational cost. High-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to refine the understanding of the electronic properties of 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol.
Currently, there is a lack of specific high-level ab initio studies reported in the literature for the 2-phenyl-imidazo[4,5-b]pyridine core. Such studies would be beneficial for benchmarking DFT results and for obtaining highly accurate predictions of properties like electron correlation effects, which are important for a detailed understanding of the molecule's behavior.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Surfaces
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
In studies of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, the HOMO and LUMO distributions have been calculated using DFT. mdpi.com These analyses have shown that the HOMO and LUMO are often localized over the phenyl-imidazo[4,5-b]pyridine skeleton. mdpi.com For this compound, it is expected that the HOMO and LUMO would also be distributed across the fused ring system and the phenyl substituent. The presence of the hydroxyl group at the N1 position would likely influence the energy levels and distribution of these orbitals.
The molecular electrostatic potential (MEP) surface is another important tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In related imidazo[4,5-b]pyridine derivatives, MEP maps have been used to identify the reactive sites within the molecule. mdpi.com For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings and the oxygen of the hydroxyl group, indicating these as potential sites for electrophilic attack.
| Property | Predicted Characteristic for this compound | Basis of Prediction |
| HOMO Distribution | Likely localized over the fused imidazo[4,5-b]pyridine ring and the phenyl group. | Studies on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives. mdpi.com |
| LUMO Distribution | Also expected to be distributed across the π-conjugated system of the molecule. | Studies on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives. mdpi.com |
| HOMO-LUMO Gap | A moderate gap is anticipated, indicative of a stable but reactive molecule. | General principles and data from related imidazo[4,5-b]pyridine compounds. mdpi.com |
| MEP Negative Regions | Expected around the nitrogen atoms and the hydroxyl oxygen. | General principles and data from related imidazo[4,5-b]pyridine compounds. mdpi.com |
| MEP Positive Regions | Likely to be found around the hydrogen atoms, particularly the hydroxyl proton. | General principles of molecular electrostatics. |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.
Exploration of Conformational Landscape and Global Minimum Determination
The conformational landscape of a molecule refers to the collection of all its possible spatial arrangements (conformers) and their relative energies. For this compound, the primary source of conformational flexibility arises from the rotation around the single bond connecting the phenyl group to the imidazo[4,5-b]pyridine core.
A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization of the low-energy conformers, would be necessary to identify the global minimum energy structure. This would involve rotating the phenyl ring and analyzing the resulting energy profile. The orientation of the hydroxyl group would also contribute to the conformational complexity. Studies on related tautomeric forms of imidazo[4,5-b]pyridines have highlighted the importance of identifying the most stable structure. mdpi.com
Simulations of Molecular Flexibility and Rotational Barriers
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of a molecule over time, including its flexibility and the barriers to rotation around key bonds. While specific MD simulation data for this compound is not available, such simulations would be valuable.
An MD simulation would track the atomic motions of the molecule, providing information on the accessible conformations at a given temperature. From these simulations, one could analyze the torsional angle of the phenyl group to understand its rotational freedom. The energy barrier for this rotation could be calculated using techniques like steered molecular dynamics or by performing a series of constrained geometry optimizations at different dihedral angles. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor.
| Parameter | Expected Finding for this compound | Computational Method |
| Primary Rotatable Bond | The C-C bond between the phenyl group and the imidazole ring. | Conformational Search, Potential Energy Surface Scan |
| Global Minimum Conformation | A non-planar arrangement of the phenyl ring relative to the imidazo[4,5-b]pyridine core is likely. | DFT Geometry Optimization |
| Rotational Barrier | A finite energy barrier to rotation of the phenyl group is expected. | Constrained DFT Calculations, Molecular Dynamics |
| Molecular Flexibility | The molecule is expected to exhibit some degree of flexibility, primarily due to phenyl group rotation. | Molecular Dynamics Simulations |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry serves as a powerful tool to unravel the intricate details of chemical reactions, providing a molecular-level understanding that is often inaccessible through experimental means alone. For the synthesis of this compound, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways, identifying transient intermediates, and characterizing the energy profiles of the synthetic routes.
A common synthetic route to the imidazo[4,5-b]pyridine core involves the condensation of a diaminopyridine with an aldehyde, followed by cyclization. researchgate.netnih.govmdpi.com Computational investigations into this type of reaction typically model the stepwise process to determine the most energetically favorable pathway.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations
A cornerstone of reaction mechanism elucidation is the identification of transition states (TS), which represent the highest energy point along the reaction coordinate. Locating these fleeting structures is computationally intensive but crucial for understanding the kinetics of a reaction. For the formation of the imidazo[4,5-b]pyridine ring, transition state searches would focus on key steps such as the initial nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, the subsequent dehydration to form a Schiff base, and the final intramolecular cyclization and aromatization steps.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the intended minima on the potential energy surface. For the synthesis of this compound, IRC calculations would visualize the atomic motions involved in the ring-closing step, providing a dynamic picture of the bond formation process. While specific studies on this compound are not abundant in the searched literature, theoretical investigations of similar heterocyclic formations provide a framework for understanding this process. nih.gov
Kinetic and Thermodynamic Aspects of Proposed Reaction Pathways
Computational chemistry allows for the calculation of key thermodynamic and kinetic parameters that govern a chemical reaction. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, the thermodynamic feasibility of a proposed reaction pathway can be assessed. A negative change in Gibbs free energy (ΔG) indicates a spontaneous process.
Kinetic analysis involves the calculation of activation energies (Ea) from the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. For the synthesis of this compound, computational studies can compare different potential pathways, for instance, variations in catalysts or reaction conditions, to predict the most efficient synthetic route. DFT calculations have been employed to investigate the global and local reactivities of imidazo[4,5-b]pyridine derivatives, providing insights into their chemical behavior. research-nexus.netuctm.edu
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or chemical properties. These models are invaluable in drug discovery for predicting the potency of new candidate molecules and for understanding the structural features that are crucial for their activity.
Development of Computational Models for Predicting Biological Activities and Chemical Properties
Several QSAR studies have been conducted on imidazo[4,5-b]pyridine derivatives to model their anticancer and kinase inhibitory activities. researchgate.nettandfonline.comnih.govmdpi.com These models are typically developed using statistical methods such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and penalizing methods like the Least Absolute Shrinkage and Selection Operator (LASSO). researchgate.nettandfonline.com
For a series of imidazo[4,5-b]pyridine derivatives, their experimentally determined biological activities (e.g., IC50 values against a particular cancer cell line or kinase) are used as the dependent variable. The chemical structures are then parameterized using a wide array of molecular descriptors, which serve as the independent variables. The goal is to build a statistically robust model that can accurately predict the activity of new, unsynthesized derivatives. The predictive power of these models is assessed through rigorous internal and external validation techniques. nih.govelsevierpure.com
| Model Type | Statistical Method | Application | Key Findings |
| 3D-QSAR | CoMFA, CoMSIA | Aurora A kinase inhibitors | Identified key structural requirements for activity. nih.gov |
| High-dimensional QSAR | Adjusted adaptive LASSO | Anticancer potency | AALASSO showed superior predictive ability by selecting correlated molecular descriptors. tandfonline.com |
| 3D-QSAR | PCA, MLR, ANN | Anticancer activity | The ANN model showed a high correlation coefficient, indicating its utility in predicting biological activity. researchgate.net |
Descriptor Calculation and Feature Selection for this compound Derivatives
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. These can range from simple 0D descriptors (e.g., molecular weight) to more complex 3D descriptors that capture the spatial arrangement of atoms. For imidazo[4,5-b]pyridine derivatives, a wide range of descriptors are typically calculated, including topological, electronic, steric, and quantum chemical parameters. arkat-usa.org
Given the large number of possible descriptors, a crucial step in QSAR modeling is feature selection . researchgate.netelsevierpure.comresearchgate.net This process aims to identify the subset of descriptors that are most relevant to the biological activity, thereby improving the model's predictive power and interpretability while reducing the risk of overfitting. researchgate.netelsevierpure.com Common feature selection techniques include:
Genetic Algorithms: Inspired by natural evolution, these algorithms iteratively select and combine descriptors to find the optimal set.
Stepwise Regression: Descriptors are sequentially added to or removed from the model based on their statistical significance.
Penalized Methods (e.g., LASSO): These methods simultaneously perform variable selection and regression, shrinking the coefficients of less important descriptors to zero. tandfonline.com
For imidazo[4,5-b]pyridine derivatives targeting kinases, descriptors related to molecular shape, hydrophobicity, and the distribution of electrostatic potential are often found to be important for their inhibitory activity.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Studies (Pre-clinical Focus)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand, such as this compound, and its biological target, typically a protein. These methods are central to structure-based drug design, providing detailed insights into the binding mode and affinity of a compound.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For imidazo[4,5-b]pyridine derivatives, which are known to inhibit various kinases like Aurora kinase, docking studies are used to place the molecule within the ATP-binding site of the kinase. nih.govmdpi.comnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. For instance, docking studies on imidazo[4,5-b]pyridine derivatives as α-glucosidase inhibitors showed that the –NH– group of the imidazo-pyridine ring can form a hydrogen bond with key amino acid residues in the active site. monash.edu
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. These simulations can be used to:
Assess the stability of the docked pose.
Calculate the binding free energy, which provides a more accurate estimate of the binding affinity.
Identify subtle conformational changes in the protein upon ligand binding.
Analyze the network of interactions that stabilize the complex.
For this compound and its analogs as kinase inhibitors, MD simulations can elucidate how the ligand influences the conformational dynamics of the kinase, potentially stabilizing an inactive conformation. chemrxiv.org Analysis of the MD trajectories can reveal the persistence of key hydrogen bonds and hydrophobic interactions identified in docking studies, providing stronger evidence for the proposed binding mode.
| Computational Technique | Purpose | Key Insights for this compound |
| Molecular Docking | Predicts the binding orientation of the ligand in the target's active site. | Identifies key hydrogen bonding and hydrophobic interactions with amino acid residues. researchgate.netmonash.edu |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the ligand-protein complex. | Assesses the stability of the binding pose, calculates binding free energies, and analyzes conformational changes. nih.gov |
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations have been a key tool in predicting how derivatives of the 2-phenyl-1H-imidazo[4,5-b]pyridine scaffold interact with the active sites of biological macromolecules. These studies help in understanding the structure-activity relationships and guide the design of more potent and selective inhibitors.
One notable study focused on a series of imidazo[4,5-b]pyridine derivatives as inhibitors of α-glucosidase, an enzyme relevant to type 2 diabetes. Molecular docking was performed on the human intestinal maltase-glucoamylase enzyme (PDB ID: 3TOP) to understand the binding mode of the most potent inhibitors. monash.edu For instance, a 2,4-dihydroxy-substituted analog demonstrated a strong binding affinity, which was attributed to a network of hydrogen bonds and hydrophobic interactions. monash.edu
The predicted binding mode revealed that the –NH– group of the imidazo-pyridine core forms a crucial hydrogen bond with the side chain of Asp1526. monash.edu Furthermore, the hydroxyl groups on the phenyl ring were predicted to form hydrogen bonds with Asp1279. monash.edu The stability of the compound in the active site was further enhanced by π–π stacking interactions between the imidazo-pyridine ring and Phe1560. monash.edu A number of hydrophobic interactions with surrounding residues also contributed to the binding. monash.edu
Table 1: Predicted Interactions of a 2,4-dihydroxy-substituted 2-phenyl-1H-imidazo[4,5-b]pyridine analog with Human Intestinal Maltase-Glucoamylase (PDB ID: 3TOP)
| Interacting Residue | Type of Interaction |
| Asp1526 | Hydrogen Bond |
| Asp1279 | Hydrogen Bond |
| Phe1560 | π–π Stacking, Hydrophobic |
| Pro1159 | Hydrophobic |
| Tyr1167 | Hydrophobic |
| Asp1157 | Hydrophobic |
| Met1421 | Hydrophobic |
| Trp1369 | Hydrophobic |
| Pro1318 | Hydrophobic |
| Lys1460 | Hydrophobic |
| Trp1523 | Hydrophobic |
| Trp1418 | Hydrophobic |
| His1584 | Hydrophobic |
| Tyr1251 | Hydrophobic |
| Ile1218 | Hydrophobic |
| Trp1355 | Hydrophobic |
Another computational study investigated the interaction of [1H,3H] imidazo[4,5-b] pyridine derivatives with lumazine (B192210) synthase of Mycobacterium tuberculosis (PDB ID: 2C92). The docking results for the most promising inhibitors highlighted the importance of hydrogen bonding, hydrophobic interactions, and aromatic interactions in stabilizing the enzyme-inhibitor complex. nih.gov
These molecular docking studies, while not on the exact compound this compound, provide a valuable framework for understanding how this class of compounds can interact with biological targets. The recurring themes of hydrogen bonding from the imidazo-pyridine core and hydrophobic/aromatic interactions from the phenyl ring are likely to be key features in the binding of this compound as well.
Free Energy Perturbation and MM/PBSA Calculations for Binding Energetics
While molecular docking provides a static picture of the binding pose, methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations offer a more quantitative estimation of the binding free energy, accounting for dynamic effects and solvation.
Despite a thorough review of the available scientific literature, no studies employing Free Energy Perturbation or MM/PBSA calculations specifically for this compound or its very close derivatives were identified. Research on other, more complex, fused heterocyclic systems like pyrido fused imidazo[4,5-c]quinolines has utilized MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to calculate binding free energies and validate docking results. nih.gov These studies underscore the utility of such computational methods in drug discovery. The application of FEP or MM/PBSA to this compound in the future could provide a deeper understanding of its binding energetics and help in the rational design of new analogs with improved therapeutic potential.
Mechanistic Biological Activity and Pre Clinical Investigation of 2 Phenyl 1h Imidazo 4,5 B Pyridin 1 Ol
Enzyme Inhibition and Activation Profiling (In Vitro Biochemical Assays)
The imidazo[4,5-b]pyridine core structure is recognized for its similarity to purines, making it a privileged scaffold for designing enzyme inhibitors, particularly targeting ATP-binding sites in kinases.
Kinetic Characterization of Enzyme Inhibition (e.g., Ki, IC50 determination)
Derivatives of the 2-phenyl-1H-imidazo[4,5-b]pyridine scaffold have been evaluated for their inhibitory effects against various enzymes. A notable area of investigation is their potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.
In one study, a series of 2-phenyl-1H-imidazo[4,5-b]pyridine derivatives were synthesized and tested for their ability to inhibit Baker's yeast α-glucosidase. The compounds displayed a range of inhibitory potencies, with IC50 values between 13.5 µM and 93.7 µM. researchgate.netresearchgate.netmonash.edu The structure-activity relationship indicated that the presence and position of hydroxyl groups on the 2-phenyl ring were critical for the inhibitory activity. monash.edu For instance, a derivative with 2,4-dihydroxy substitution on the phenyl ring was identified as the most potent in the series. researchgate.netresearchgate.netmonash.edu
| Compound Derivative | IC50 (µM) | Reference |
|---|---|---|
| General Series Range | 13.5 - 93.7 | researchgate.netresearchgate.net |
| Compound 15 (2,4-dihydroxy-substituted analog) | 13.5 ± 0.2 | monash.edu |
Investigations into Allosteric Modulation Mechanisms
While the broader class of nitrogen-containing heterocyclic compounds has been explored for allosteric modulation of various targets, specific investigations into allosteric modulation mechanisms for 2-phenyl-1H-imidazo[4,5-b]pyridine are not extensively documented. Research on related scaffolds, such as 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, has identified positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) subtype-2 (mGlu2) receptors. nih.gov However, direct evidence of allosteric modulation for the specific 2-phenyl-1H-imidazo[4,5-b]pyridine core remains an area for future research.
Target Specificity and Selectivity Profiling against Enzyme Panels
The imidazo[4,5-b]pyridine scaffold has served as a foundation for the development of potent and selective kinase inhibitors. Lead optimization studies have produced derivatives with high affinity for specific kinases, particularly the Aurora kinase family, which are key regulators of cell division.
For example, extensive medicinal chemistry efforts led to the identification of CCT137690, a complex derivative of the imidazo[4,5-b]pyridine scaffold, which potently inhibits Aurora kinases with nanomolar efficacy. nih.gov Similarly, another derivative, compound 31, was found to be a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C. nih.gov These findings underscore the potential of the imidazo[4,5-b]pyridine core to be tailored for high target specificity. Kinase selectivity panels have been instrumental in characterizing these inhibitors, revealing that specific derivatives can achieve high selectivity for Aurora-A over Aurora-B and the broader kinome. acs.orgacs.org
| Compound | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 31 | 0.042 | 0.198 | 0.227 | nih.gov |
| CCT137690 (Compound 51) | 0.015 | 0.025 | 0.019 | nih.gov |
Receptor Binding and Signaling Pathway Modulation Studies (Cellular and Cell-Free Systems)
The versatility of the imidazo[4,5-b]pyridine scaffold extends to its interaction with G-protein coupled receptors (GPCRs) and other receptor systems.
Radioligand Binding Assays for Receptor Occupancy and Affinity
Specific radioligand binding assays detailing receptor occupancy and affinity for the parent 2-phenyl-1H-imidazo[4,5-b]pyridine are not widely available. However, research on more complex molecules incorporating this scaffold has demonstrated high receptor affinity. Studies on a series of imidazo[4,5-b]pyridine-based compounds showed high affinity for the angiotensin II (AT1) receptor. nih.gov This indicates that the scaffold can be effectively incorporated into ligands designed for specific receptor targets, although detailed binding kinetics for the parent compound are not established.
Functional Assays for Agonist, Antagonist, and Inverse Agonist Activity
Functional assays have characterized specific derivatives of the imidazo[4,5-b]pyridine core as receptor modulators. Notably, the scaffold has been successfully used to develop potent and orally active angiotensin II (AT1) receptor antagonists. nih.govnih.gov These compounds block the signaling pathways associated with the AT1 receptor, which is implicated in hypertension.
While antagonist activity has been established for certain derivatives, there is a lack of specific data characterizing 2-phenyl-1H-imidazo[4,5-b]pyridine itself as an agonist or inverse agonist. However, studies on related but distinct scaffolds, such as 2-phenylimidazo[2,1-i]purin-5-ones, have identified potent inverse agonists at human A3 adenosine (B11128) receptors, suggesting that the broader imidazo-heterocyclic family has the potential for diverse functional activities. nih.govnih.gov
Investigation of Downstream Signaling Cascades (e.g., second messenger production, phosphorylation events)
There is no specific information available in the reviewed literature regarding the investigation of downstream signaling cascades modulated by 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol. Research in this area would typically involve a series of cellular and biochemical assays to determine the compound's effect on intracellular signaling pathways. This would include measuring the production of second messengers such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG) in response to treatment with the compound. Furthermore, studies would investigate the phosphorylation status of key signaling proteins, such as kinases and their substrates, using techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics.
Nucleic Acid Interaction Studies (DNA/RNA Binding, Intercalation, Groove Binding)
Detailed studies on the interaction of this compound with nucleic acids (DNA and RNA) have not been reported. Such investigations are critical to understanding potential mechanisms of action, particularly for compounds with cytotoxic or anti-proliferative properties. The typical approaches to assess these interactions are outlined below.
To determine the binding affinity and stoichiometry of this compound with DNA or RNA, a variety of biophysical techniques would be employed. These methods can provide quantitative data on the strength and nature of the interaction.
| Biophysical Method | Parameters Determined |
| UV-Visible Spectroscopy | Binding constant (K), stoichiometry (n) |
| Fluorescence Spectroscopy | Binding constant (K), quenching mechanism |
| Circular Dichroism (CD) Spectroscopy | Conformational changes in nucleic acid upon binding |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) |
| Surface Plasmon Resonance (SPR) | Association (ka) and dissociation (kd) rate constants, binding affinity (Kd) |
The functional consequences of any potential nucleic acid binding by this compound would be assessed in cell-free systems that reconstitute the processes of transcription and replication. For instance, in vitro transcription assays using purified RNA polymerase and a DNA template could reveal whether the compound inhibits the synthesis of RNA. Similarly, in vitro replication assays with DNA polymerase could determine if the compound interferes with DNA synthesis.
Cellular Permeability and Intracellular Distribution Assessment (Mechanistic Cellular Uptake Studies)
Information regarding the cellular permeability and intracellular distribution of this compound is not available. Understanding how a compound enters cells and where it localizes is fundamental to interpreting its biological activity.
Studies to elucidate the mechanism of cellular uptake would aim to distinguish between passive diffusion and active transport. Passive diffusion is often assessed using methods like the parallel artificial membrane permeability assay (PAMPA). To investigate the involvement of active transport, experiments would be conducted at different temperatures (as active transport is energy-dependent and reduced at lower temperatures) and in the presence of metabolic inhibitors or specific inhibitors of known drug transporters.
To determine the intracellular distribution of this compound, fluorescence microscopy is a commonly used technique. This would require either the intrinsic fluorescence of the compound or its conjugation to a fluorescent tag. Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) would then be performed to pinpoint its subcellular destination.
Pre-clinical In Vitro Cell-Based Assays for Target Engagement and Phenotypic Screening
Pre-clinical evaluation of this compound and its derivatives involves a variety of in vitro cell-based assays to determine their biological effects and identify their molecular targets. These assays are crucial for understanding the compound's potential as a therapeutic agent.
While specific high-throughput screening (HTS) data for this compound is not extensively documented in publicly available research, the general approach for discovering novel biological activities for compounds of this class involves screening large chemical libraries against a variety of biological targets. nih.govnews-medical.net HTS methodologies employ automation and miniaturized assays to rapidly assess the effects of thousands of compounds on cellular or biochemical processes. nih.govnews-medical.net
For a compound like this compound, HTS campaigns could be designed to identify a range of activities. Phenotypic screening, a common HTS approach, involves exposing diverse cell lines to the compound and monitoring for specific cellular outcomes, such as inhibition of cancer cell proliferation, induction of apoptosis, or modulation of inflammatory responses. news-medical.net Alternatively, target-based screening would involve testing the compound against a panel of known enzymes or receptors, such as kinases, which are often modulated by imidazopyridine derivatives. researchgate.net The use of label-free technologies or fluorescence-based readouts in HTS allows for rapid and sensitive detection of compound activity, facilitating the identification of promising lead compounds for further development. acs.org
Reporter gene assays are powerful tools for elucidating the specific signaling pathways modulated by a compound. indigobiosciences.compromega.combmglabtech.com These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific genetic regulatory element that is responsive to a particular signaling pathway. indigobiosciences.compromega.com Activation or inhibition of the pathway by a test compound results in a measurable change in the reporter protein's expression. indigobiosciences.compromega.com
Given that derivatives of the imidazo[4,5-b]pyridine scaffold have been shown to induce cell cycle arrest and apoptosis, reporter gene assays could be employed to investigate the underlying mechanisms of this compound. nih.gov For instance, a reporter construct containing the response element for a key transcription factor in an apoptosis-related pathway, such as p53, could be used. An increase in reporter signal upon treatment with the compound would suggest activation of this pathway. Similarly, to investigate effects on inflammatory pathways, a reporter gene under the control of an NF-κB response element could be utilized. indigobiosciences.com Such assays are instrumental in moving from a phenotypic observation (e.g., cell death) to a mechanistic understanding of the compound's action at the molecular level. indigobiosciences.com
Numerous studies have evaluated the in vitro cytotoxicity and antiproliferative activity of derivatives of the 2-phenyl-1H-imidazo[4,5-b]pyridine core against a variety of human cancer cell lines. These assays are fundamental in pre-clinical cancer drug discovery to identify compounds with potent anti-tumor activity.
One study detailed the synthesis of a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines and evaluated their antiproliferative effects. nih.gov Pronounced activity was observed for derivatives with a hydroxyl group at the para-position of the phenyl ring. For example, certain p-hydroxy substituted derivatives displayed strong activity against a panel of cancer cell lines with IC50 values in the low micromolar range (1.45–4.25 μM). nih.gov Another study on amidino-substituted imidazo[4,5-b]pyridines found that bromo-substitution on the pyridine (B92270) nucleus significantly enhanced antiproliferative activity, with some compounds showing sub-micromolar efficacy against colon carcinoma cell lines. mdpi.comnih.gov
The table below summarizes the in vitro antiproliferative activity of selected 2-phenyl-1H-imidazo[4,5-b]pyridine derivatives from the literature.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| p-hydroxy substituted derivative 13 | Capan-1 (Pancreatic) | 1.50 | nih.gov |
| p-hydroxy substituted derivative 13 | HL-60 (Leukemia) | 1.87 | nih.gov |
| N-methyl derivative 19 (with p-hydroxy) | Capan-1 (Pancreatic) | 1.45 | nih.gov |
| N-methyl derivative 19 (with p-hydroxy) | LN-229 (Glioblastoma) | 1.90 | nih.gov |
| N-methyl derivative 19 (with p-hydroxy) | DND-41 (Leukemia) | 1.75 | nih.gov |
| N-methyl derivative 19 (with p-hydroxy) | K-562 (Leukemia) | 1.63 | nih.gov |
| N-methyl derivative 19 (with p-hydroxy) | Z-138 (Lymphoma) | 1.82 | nih.gov |
| Bromo-substituted amidino derivative 10 | SW620 (Colon) | 0.4 | mdpi.comnih.gov |
| Bromo-substituted 2-imidazolinyl derivative 14 | SW620 (Colon) | 0.7 | mdpi.comnih.gov |
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation
The systematic modification of the 2-phenyl-1H-imidazo[4,5-b]pyridine scaffold is a key strategy to understand how its chemical structure relates to its biological activity and mechanism of action.
The exploration of the structure-activity relationship (SAR) of this compound and its analogs often begins with the design and synthesis of focused libraries of related compounds. nih.govmonash.edu These libraries are typically created by systematically varying the substituents at different positions of the core scaffold. For instance, researchers have synthesized series of imidazo[4,5-b]pyridines to investigate their potential as α-glucosidase inhibitors for type 2 diabetes. monash.eduresearchgate.net In one such study, a library of thirty derivatives was synthesized to probe the effect of different substituents on the phenyl ring. monash.edu Similarly, for anticancer applications, libraries of 2,6-disubstituted imidazo[4,5-b]pyridines have been prepared using techniques like the Suzuki cross-coupling reaction to introduce diverse phenyl groups at the 6-position. nih.gov This approach allows for a comprehensive evaluation of how modifications to the core structure impact biological activity, guiding the optimization of lead compounds. nih.gov
Analysis of the biological data from focused libraries of 2-phenyl-1H-imidazo[4,5-b]pyridine derivatives has revealed key insights into the influence of various substituents on their potency and selectivity.
For antiproliferative activity, several structural features have been identified as important:
Hydroxyl Group: The presence of a hydroxyl group on the phenyl ring, particularly at the para-position, has been shown to significantly enhance antiproliferative activity. nih.gov Dihydroxy-substituted analogs have also demonstrated potent activity. monash.eduresearchgate.net
N-Alkylation: Methylation of the nitrogen atom on the imidazo[4,5-b]pyridine core has been found to improve antiproliferative potency. nih.gov
Other Phenyl Substituents: Methoxy groups on the phenyl ring tend to decrease antiproliferative activity, while the conversion of nitro groups to amino groups leads to an improvement in activity. nih.gov
Substitution on the Pyridine Ring: The introduction of a bromine atom on the pyridine portion of the scaffold has been demonstrated to markedly increase antiproliferative effects. mdpi.com
In the context of α-glucosidase inhibition, the presence of hydroxyl groups on the aromatic side chain was identified as a primary factor contributing to the inhibitory potential, with ortho and para positions being particularly favorable. monash.eduresearchgate.net These SAR studies are crucial for the rational design of more potent and selective derivatives of the 2-phenyl-1H-imidazo[4,5-b]pyridine scaffold for various therapeutic applications.
Identification of Key Pharmacophoric Elements within this compound Scaffold
The 2-phenyl-1H-imidazo[4,5-b]pyridine scaffold serves as a crucial framework in the design of various biologically active agents. Structure-activity relationship (SAR) studies on derivatives of this scaffold have identified several key pharmacophoric elements that are essential for their biological activities, which include roles as α-glucosidase inhibitors, antimicrobial agents, and anticancer agents. The core structure consists of a phenyl ring attached at the 2-position of an imidazo[4,5-b]pyridine moiety. Modifications to these components have provided significant insights into the structural requirements for different biological targets.
The 2-Phenyl Ring as a Critical Determinant of Activity
Substitutions on the 2-phenyl ring have been shown to be a primary factor in modulating the biological efficacy of these compounds. The nature and position of these substituents significantly influence the interaction of the molecule with its target.
For instance, in the context of α-glucosidase inhibition, the presence of hydroxyl (-OH) groups on the phenyl ring is a strong contributing factor to the inhibitory potential. researchgate.netmonash.edu More specifically, derivatives with hydroxyl groups at the ortho and para positions of the phenyl ring exhibit potent inhibition of the α-glucosidase enzyme. researchgate.netmonash.edu This suggests that these hydroxyl groups may act as hydrogen bond donors or acceptors, facilitating key interactions within the active site of the enzyme. A 2,4-dihydroxy-substituted analog, for example, has demonstrated the most potent activity in a series of imidazo[4,5-b]pyridines. researchgate.netmonash.edu
In the realm of antimicrobial activity, the introduction of a halogen, such as a chlorine atom, at the para position of the phenyl group has been observed to enhance activity against both Gram-positive and Gram-negative bacteria. mdpi.com This highlights the importance of electronic and steric properties of the substituent at this position for antimicrobial efficacy.
The Imidazo[4,5-b]pyridine Core: A Foundation for Interaction
The imidazo[4,5-b]pyridine core is not merely a scaffold but an active participant in molecular interactions. The nitrogen atoms within this heterocyclic system, particularly the -NH- group of the imidazole (B134444) ring, can form crucial hydrogen bonds with amino acid residues in the target protein. researchgate.netmonash.edu For example, in the case of α-glucosidase inhibition, the –NH– group of the imidazo-pyridine has been predicted to form a hydrogen bond with Asp1526. researchgate.netmonash.edu
Furthermore, the planar structure of the imidazo[4,5-b]pyridine ring system allows for π–π stacking interactions with aromatic amino acid residues, such as phenylalanine, which can stabilize the binding of the compound in the active site. researchgate.netmonash.edu
Substitutions on the Pyridine Ring
While the majority of reported SAR studies have focused on the 2-phenyl ring, modifications to the pyridine portion of the imidazo[4,5-b]pyridine scaffold also play a role in the biological activity profile. For example, the presence of a methyl group at the C5 position of the imidazo[4,5-b]pyridine ring has been shown to enhance activity against tested bacterial strains. mdpi.com Further exploration of substitutions on the pyridine ring is an area of ongoing research to develop more potent and selective compounds.
The following tables summarize the key structure-activity relationships for different biological activities of 2-phenyl-1H-imidazo[4,5-b]pyridine derivatives.
Table 1: Structure-Activity Relationship of 2-phenyl-1H-imidazo[4,5-b]pyridine Derivatives as α-Glucosidase Inhibitors
| Substitution on 2-Phenyl Ring | Relative Activity | Key Interaction |
| 2,4-dihydroxy | High | Hydrogen bonding with Asp1279. researchgate.netmonash.edu |
| Ortho- and para-hydroxyl | High | Efficient inhibition of α-glucosidase. researchgate.netmonash.edu |
| Unsubstituted Phenyl | Moderate | Baseline activity. |
Table 2: Structure-Activity Relationship of 2-phenyl-1H-imidazo[4,5-b]pyridine Derivatives as Antimicrobial Agents
| Substitution on 2-Phenyl Ring | Substitution on Imidazo[4,5-b]pyridine Core | Relative Activity |
| para-chloro | - | Enhanced activity. mdpi.com |
| - | C5-methyl | Enhanced activity. mdpi.com |
Table 3: Key Pharmacophoric Features of the 2-phenyl-1H-imidazo[4,5-b]pyridine Scaffold
| Pharmacophoric Feature | Role in Biological Activity |
| 2-Phenyl Ring | Modulates potency and selectivity through substitutions (e.g., hydroxyl, halo groups). researchgate.netmonash.edumdpi.com |
| Imidazole -NH group | Acts as a hydrogen bond donor. researchgate.netmonash.edu |
| Imidazo[4,5-b]pyridine Core | Provides a rigid scaffold for optimal orientation of substituents and participates in π–π stacking interactions. researchgate.netmonash.edu |
| Pyridine Ring | Substitutions can influence activity. mdpi.com |
Emerging Applications and Future Research Directions for 2 Phenyl 1h Imidazo 4,5 B Pyridin 1 Ol
Potential in Advanced Catalysis and Organic Transformations
The structural features of 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol suggest its potential utility in the field of catalysis, both as a ligand for metal-based catalysts and as an organocatalyst itself.
N-heterocyclic compounds are a cornerstone of modern organocatalysis. acs.org Specifically, N-heterocyclic carbenes (NHCs), derived from azolium salts, are a versatile class of organocatalysts for a wide range of chemical transformations. nih.govnih.gov While this compound is not a direct precursor to a stable NHC, its imidazole (B134444) moiety is a key structural feature of many NHC precatalysts. acs.org The potential exists to derivatize the imidazole ring to form a corresponding azolium salt, which could then serve as a precatalyst for NHC-mediated reactions.
Furthermore, the bidentate nature of the imidazo[4,5-b]pyridine core makes it an attractive ligand for transition metal catalysis. The nitrogen atoms of the pyridine (B92270) and imidazole rings can coordinate to a metal center, forming a stable complex. Chiral versions of such ligands are highly sought after for asymmetric catalysis. By introducing chiral substituents on the this compound framework, it may be possible to develop novel chiral ligands for enantioselective transformations.
The N-hydroxyl group is a key functional group that can participate in redox reactions. N-hydroxy compounds can be oxidized to form nitroxide radicals, which are known to be effective catalysts for the oxidation of alcohols and other organic substrates. asm.orgresearchgate.net The redox potential of the N-OH group is a critical factor in its catalytic activity and can be tuned by the electronic nature of the substituents on the aromatic ring. nih.gov
The N-hydroxyl group in this compound could potentially be oxidized to a nitroxide radical, which could then act as a redox catalyst. The stability and reactivity of this radical would be influenced by the fused imidazopyridine ring system. Research into the electrochemical properties of this compound would be a crucial first step in exploring its potential in redox catalysis. The reversible oxidation and reduction of the N-hydroxyl/nitroxide couple could be harnessed for various catalytic cycles. For example, arylhydroxylamines can be involved in catalytic cycles with transition metals for reactions such as aerobic alcohol oxidation. nih.gov
Table 3: Potential Catalytic Applications of this compound
| Catalysis Type | Proposed Role of the Compound | Key Structural Feature |
| Organocatalysis | Precursor to an N-heterocyclic carbene | Imidazole ring |
| Asymmetric Catalysis | Chiral ligand for transition metals | Imidazo[4,5-b]pyridine scaffold |
| Redox Catalysis | Nitroxide radical precursor | N-hydroxyl group |
Integration into Novel Materials Science and Supramolecular Systems (if applicable)
While the application of imidazo[4,5-b]pyridine derivatives in materials science is a relatively nascent field, their rigid, planar structure and potential for intermolecular interactions make them interesting building blocks for supramolecular assemblies and functional materials. uctm.edu Their structural similarity to purines suggests the possibility of forming hydrogen-bonded networks. uctm.edu
The this compound molecule possesses several features that could be exploited in materials science. The aromatic rings can participate in π-π stacking interactions, while the N-H of the imidazole and the N-hydroxyl group can act as hydrogen bond donors. The pyridine nitrogen can act as a hydrogen bond acceptor. These non-covalent interactions could be used to direct the self-assembly of the molecules into well-defined supramolecular structures, such as liquid crystals or organogels.
Furthermore, the potential for this compound to act as a ligand for metal ions could be utilized in the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials have a wide range of applications, including gas storage, separation, and catalysis. The specific properties of the resulting materials would depend on the coordination geometry of the metal ion and the connectivity of the this compound ligand.
The exploration of this compound in materials science is still in its infancy. However, the rich chemistry of the imidazo[4,5-b]pyridine scaffold and the presence of multiple functional groups for intermolecular interactions suggest that this is a promising area for future research.
Design of Functional Materials with Embedded this compound Units
The imidazo[4,5-b]pyridine core is increasingly recognized for its potential in materials science, largely due to its electronic properties, thermal stability, and ability to coordinate with metal ions. mdpi.com These characteristics make derivatives like this compound attractive building blocks for a new generation of functional materials.
Researchers are exploring the integration of this scaffold into various material architectures:
Optoelectronic Devices: The inherent fluorescence of the imidazo[4,5-b]pyridine system is a key feature being exploited. nih.gov By modifying substituents on the phenyl and pyridine rings, the photophysical properties can be tuned, opening avenues for applications in organic light-emitting diodes (OLEDs). nih.gov The structural rigidity and charge transport capabilities of this scaffold are advantageous for creating stable and efficient emissive layers.
Corrosion Inhibitors: Studies have demonstrated that imidazo[4,5-b]pyridine derivatives have a remarkable tendency to adsorb onto metal surfaces, particularly iron. This creates a protective layer that can significantly inhibit corrosion, suggesting potential applications in industrial settings to protect metallic infrastructure. uctm.edu
Metal-Ion Sensing: The nitrogen atoms within the fused imidazole and pyridine rings act as effective coordination sites for metal ions. mdpi.com This has led to the design of fluorescent probes based on the imidazo[4,5-b]pyridine scaffold for the selective detection of various metal ions. nih.gov The binding of a target ion can induce a measurable change in the fluorescence emission, allowing for sensitive and selective detection.
Self-Assembly and Nanomaterial Applications
Self-assembly, the spontaneous organization of molecules into ordered structures, is a powerful bottom-up approach for creating novel nanomaterials. rsc.orgmdpi.com The planar structure and potential for hydrogen bonding and π-π stacking make this compound and its analogs promising candidates for supramolecular chemistry.
Current research directions include:
Coordination Polymers and MOFs: The ability of the imidazo[4,5-b]pyridine scaffold to act as a ligand for various metal centers allows for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials can be designed to have porous structures with high surface areas, making them suitable for applications in gas storage, separation, and catalysis.
Nanostructured Biomaterials: By functionalizing the core scaffold with biocompatible groups, researchers aim to create self-assembling systems that form nanostructures like vesicles or fibrils. rsc.org These bio-inspired materials could find use in drug delivery and tissue engineering.
Functional Nanolayers: The controlled deposition and self-assembly of these molecules on surfaces can create functional 2D nanosheets. mdpi.com Such materials could be utilized in the development of advanced sensors and coatings for electronics. mdpi.com
Advanced Methodologies in Early Drug Discovery and Lead Optimization (Pre-clinical, Research Tools)
The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, valued for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. uctm.edunih.gov Its versatility makes it an ideal starting point for advanced drug discovery methodologies. uctm.edu
Fragment-Based Drug Discovery (FBDD) Leveraging the Imidazopyridine Scaffold
Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins with identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. These fragments are then grown or linked together to create more potent, drug-like leads. The imidazo[4,5-b]pyridine core is an exemplary scaffold for FBDD due to its compact size and rich chemical functionality, which allows for effective interaction with protein targets.
A notable example is the discovery of an imidazo[4,5-b]pyridine-based inhibitor for p21-activated kinase 4 (PAK4), a target implicated in cancer. nih.gov Through a virtual site-directed FBDD approach, a core fragment was identified that effectively interacted with the kinase's hinge loop, serving as a foundational building block for designing more potent and selective PAK4 inhibitors. nih.gov
| Fragment Core | Target Protein | Therapeutic Area | Key Interaction | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine | p21-activated kinase 4 (PAK4) | Oncology | Hinge loop binding | nih.gov |
| Imidazo[4,5-b]pyridine | Cyclin-Dependent Kinase 9 (CDK9) | Oncology | ATP-binding site interaction | nih.govnih.gov |
| Imidazo[4,5-b]pyridine | Src family kinases (SFKs) | Oncology (Glioblastoma) | ATP-binding site interaction | nih.gov |
PROTAC and Molecular Glue Degraders Incorporating this compound Derivatives
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them. researchgate.net This is achieved using bifunctional molecules like PROteolysis-TArgeting Chimeras (PROTACs) or smaller "molecular glues." researchgate.netasinex.com
PROTACs: These molecules consist of two "warheads" connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. asinex.comescholarship.org This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The imidazo[4,5-b]pyridine scaffold is an attractive candidate for the "warhead" that binds to the protein of interest, particularly for kinase targets where it has demonstrated strong binding affinity. ontosight.ainih.gov The modular nature of PROTACs allows for the rational design and optimization of degraders by modifying the warhead, linker, and E3 ligase ligand. escholarship.org
Molecular Glue Degraders: These are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often one previously considered "undruggable." asinex.com While the rational design of molecular glues remains challenging, the pleiotropic nature of scaffolds like imidazo[4,5-b]pyridine makes them intriguing starting points for screening campaigns aimed at discovering novel molecular glue degraders.
| TPD Modality | Component | Potential Role of Imidazo[4,5-b]pyridine | Rationale | Reference |
|---|---|---|---|---|
| PROTAC | Target-binding Warhead | Binds to the protein of interest (e.g., a kinase) | Known affinity for various kinase active sites. | ontosight.aimdpi.com |
| Molecular Glue | Scaffold | Induces novel protein-protein interactions with an E3 ligase | Diverse biological activities suggest potential for inducing proximity between unpredicted protein pairs. | asinex.com |
Unexplored Research Avenues and Interdisciplinary Applications of this compound
The unique properties of the this compound scaffold position it for exploration in cutting-edge interdisciplinary fields that merge chemistry with biology.
Synthetic Biology and Chemical Biology Applications
Chemical biology and synthetic biology utilize small molecules as tools to probe and manipulate biological systems. The imidazo[4,5-b]pyridine scaffold offers a versatile platform for developing such tools.
Fluorescent Probes and Bioimaging: The intrinsic fluorescence of many imidazo[4,5-b]pyridine derivatives makes them highly suitable for developing chemical probes. nih.gov These probes can be designed to "turn on" or shift their emission wavelength in response to specific biological events, such as changes in pH or the presence of certain enzymes or metal ions. irb.hr This allows for real-time imaging of cellular processes and the spatial distribution of analytes within living cells. nih.gov
Chemical Inducers of Proximity: Beyond protein degradation, the concept of induced proximity can be applied to other biological functions. Derivatives of this compound could be developed into bifunctional molecules that bring two different proteins together to activate a signaling pathway, facilitate a specific post-translational modification, or assemble components of a synthetic biological circuit.
Target Identification and Validation: By attaching a reactive group or a tag to the imidazo[4,5-b]pyridine core, researchers can create activity-based probes to identify the cellular targets of bioactive compounds. This is crucial for understanding the mechanism of action of potential drugs and for validating new therapeutic targets.
The continued exploration of the this compound scaffold and its derivatives promises to yield significant advancements, from the creation of novel smart materials to the development of transformative therapeutic strategies and powerful tools for biological research.
Development of New Analytical Tools and Detection Methods
A comprehensive review of scientific literature and patent databases reveals a notable absence of published research specifically detailing the development and application of this compound in the creation of new analytical tools and detection methods. While the broader class of compounds, imidazo[4,5-b]pyridines and their derivatives, has garnered interest for various biological activities, the specific N-hydroxy derivative, this compound, does not appear to have been investigated for its potential in analytical chemistry.
The inherent properties of the imidazo[4,5-b]pyridine scaffold, such as its rigid, planar structure and potential for fluorescence, suggest that derivatives could theoretically be developed into analytical probes. For instance, related compounds within the imidazopyridine family have been explored for their fluorescent properties and their ability to act as sensors for metal ions and other analytes. Furthermore, electrochemical methods have been developed for the detection of structurally similar compounds.
However, without specific studies on this compound, any discussion of its utility in this area remains speculative. There is currently no available data on its photophysical properties, such as absorption and emission spectra, quantum yield, or solvatochromic effects, which are critical for the development of fluorescent probes. Similarly, its electrochemical behavior has not been characterized, precluding an assessment of its potential in electrochemical sensing applications.
Consequently, there are no detailed research findings or data tables to present regarding the use of this compound for analytical purposes. Future research in this area would first need to involve the synthesis and fundamental characterization of this compound to determine if it possesses properties suitable for the development of analytical tools.
Q & A
Q. What methodologies validate the dual inhibition mechanism of topoisomerase I/IIα by these compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
